卤代草醚

描述

It belongs to the 6-aryl-picolinic acid subclass of synthetic auxin herbicides and was commercialized in 2015 . Halauxifen-methyl is used primarily for controlling broadleaf weeds in cereal crops.

科学研究应用

Halauxifen-methyl has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying synthetic auxin herbicides and their chemical properties.

Biology: Investigated for its effects on plant growth and development, particularly in controlling broadleaf weeds.

Industry: Utilized in agricultural practices to enhance crop yield and reduce weed competition

作用机制

Target of Action

Halauxifen-methyl, a new auxin herbicide developed by Corteva Agriscience, primarily targets the Auxin Signaling F-Box Protein 5 (AFB5) . AFB5 is a protein in Arabidopsis thaliana, and mutants of this protein are resistant to halauxifen-methyl . This suggests that halauxifen-methyl preferentially binds to AFB5 .

Mode of Action

Halauxifen-methyl mimics the function of indole-3-acetic acid (IAA) , a natural plant hormone. It disrupts the homeostasis of IAA, leading to overproduction of ethylene and Abscisic Acid (ABA) . This is achieved by inducing the overexpression of the 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes involved in ethylene and ABA biosynthesis .

Biochemical Pathways

The disruption of IAA homeostasis and the overproduction of ethylene and ABA are key biochemical pathways affected by halauxifen-methyl . The overexpression of ACS and NCED genes leads to an increase in ethylene and ABA biosynthesis . These changes in hormone levels can have profound effects on plant growth and development.

Pharmacokinetics

Halauxifen-methyl is absorbed by the leaves, translocates systemically through the phloem and xylem stream, and finally accumulates in the meristematic tissue . This systemic mobility and selectivity make it a potent herbicide for controlling weeds in cereal crops .

Result of Action

The result of halauxifen-methyl’s action is the induction of senescence and plant death . By disrupting IAA homeostasis and stimulating the overproduction of ethylene and ABA, halauxifen-methyl leads to profound morphological effects on growing dicot weeds, ultimately leading to plant death .

Action Environment

It is known that the compound exhibits systemic mobility and selectivity, making it a predominant herbicide for controlling weeds in various cereal crops

生化分析

Biochemical Properties

Halauxifen interacts with various biomolecules in its role as a synthetic auxin . It influences indole-3-acetic acid (IAA) homeostasis and the biosynthesis of ethylene and Abscisic Acid (ABA) in Galium aparine . The metabolism of halauxifen acid is regulated by genes located on wheat chromosome 5A .

Cellular Effects

Halauxifen has significant effects on various types of cells and cellular processes. It disrupts the homeostasis of IAA and stimulates the overproduction of ethylene and ABA . This disruption leads to senescence and plant death .

Molecular Mechanism

Halauxifen exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested that AFB5 may be the target of halauxifen-methyl, as AFB5 mutants of Arabidopsis thaliana are resistant to halauxifen-methyl .

Dosage Effects in Animal Models

In animal models, the effects of halauxifen vary with different dosages . Health effects in animals given repeated doses of halauxifen-methyl included effects on the liver and thyroid .

Metabolic Pathways

Halauxifen is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels . The metabolism of halauxifen acid is regulated by genes located on wheat chromosome 5A .

准备方法

Synthetic Routes and Reaction Conditions

Halauxifen-methyl is synthesized through a series of chemical reactions involving picolinic acid derivatives. The synthesis typically involves the formation of a 6-aryl-picolinic acid structure, followed by methylation to produce halauxifen-methyl .

Industrial Production Methods

The industrial production of halauxifen-methyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as esterification, methylation, and purification to obtain the final product .

化学反应分析

Types of Reactions

Halauxifen-methyl undergoes various chemical reactions, including:

Oxidation: Halauxifen-methyl can be oxidized to form halauxifen acid.

Reduction: Reduction reactions can convert halauxifen-methyl back to its precursor compounds.

Substitution: Halauxifen-methyl can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include halauxifen acid, various substituted derivatives, and reduced forms of the compound .

相似化合物的比较

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): One of the first synthetic auxin herbicides, widely used for weed control.

Florpyrauxifen-benzyl: Another picolinate compound with similar herbicidal properties.

Picloram: A synthetic auxin herbicide with a different chemical structure but similar mode of action.

Uniqueness

Halauxifen-methyl is unique due to its high selectivity and efficacy in controlling broadleaf weeds in cereal crops. It has a distinct chemical structure that allows it to bind preferentially to specific auxin receptors, making it more effective and safer for use in agricultural practices .

属性

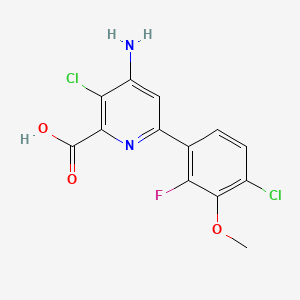

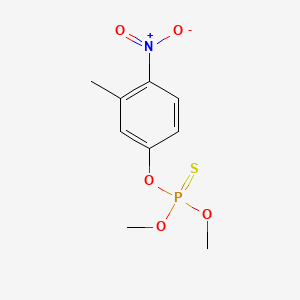

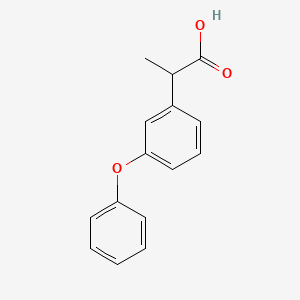

IUPAC Name |

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLBEFSLWYDQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241447 | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943832-60-8 | |

| Record name | Halauxifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALAUXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does halauxifen-methyl control weeds?

A1: Halauxifen-methyl is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). [] This disruption leads to uncontrolled growth, ultimately resulting in plant death.

Q2: Which weeds are particularly susceptible to halauxifen-methyl?

A2: Research indicates that halauxifen-methyl effectively controls a broad spectrum of broadleaf weeds, including glyphosate-resistant horseweed (Conyza canadensis), common ragweed (Ambrosia artemisiifolia), and giant ragweed (Ambrosia trifida). [, , , ]

Q3: Is halauxifen-methyl effective against weeds resistant to other auxin herbicides?

A3: Interestingly, halauxifen-methyl demonstrates efficacy against some weed populations resistant to 2,4-D, a commonly used auxin herbicide. This suggests a potentially distinct mode of action compared to other auxin herbicides. []

Q4: Does halauxifen-methyl offer any advantages over existing auxin herbicides like 2,4-D and dicamba?

A4: Studies show that halauxifen-methyl provides effective weed control at significantly lower application rates compared to 2,4-D and dicamba. [, ] Additionally, it exhibits a wider pre-plant application window in certain crops, potentially offering more flexibility for farmers. [, ]

Q5: Can the efficacy of halauxifen-methyl be improved through tank-mixing with other herbicides?

A6: Yes, combining halauxifen-methyl with other herbicides often enhances its weed control spectrum and efficacy. For instance, mixing with herbicides like dicamba, 2,4-D, glyphosate, metribuzin, or saflufenacil has shown promising results in controlling a wider range of weed species. [, , , , , , ]

Q6: Are there concerns regarding the development of herbicide resistance to halauxifen-methyl?

A9: As with any herbicide, the potential for resistance development in weeds exists. Implementing integrated weed management practices, including herbicide rotation and diverse weed control tactics, is crucial to delay or prevent resistance to halauxifen-methyl. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)